3-(Carboxymethyl)-2-chlorobenzoic acid
Description
3-(Carboxymethyl)-2-chlorobenzoic acid is a benzoic acid derivative featuring a chlorine atom at the 2-position and a carboxymethyl (-CH₂COOH) group at the 3-position of the aromatic ring. For example, 3-(3-carboxyphenyl)-5-chlorobenzoic acid (CAS 1261974-00-8) shares a similar backbone with additional functional groups .
Properties
Molecular Formula |
C9H7ClO4 |
|---|---|
Molecular Weight |
214.60 g/mol |
IUPAC Name |
3-(carboxymethyl)-2-chlorobenzoic acid |
InChI |
InChI=1S/C9H7ClO4/c10-8-5(4-7(11)12)2-1-3-6(8)9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) |
InChI Key |
WOBHBXVGJDVGMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)Cl)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of 3-(Carboxymethyl)-2-chlorobenzoic acid with related compounds:
Note: The CAS provided corresponds to a structurally similar compound from .
- Key Observations: The carboxymethyl group in this compound likely increases water solubility compared to 2-chlorobenzoic acid, which is insoluble in water . Substitutions like -NO₂ (electron-withdrawing) or -NH₂ (electron-donating) alter electronic properties, affecting reactivity and interactions with biological targets .
Anti-Inflammatory and Antioxidant Potential
- 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid (structurally related): Demonstrated significant anti-inflammatory activity in LPS-induced rat models, suppressing TNF-α and IL-6 . Its chloromethyl group may enhance membrane permeability compared to simpler derivatives.
- Selenium-containing analogs: Compounds like selenosemicarbazides of 2-chlorobenzoic acid showed differential impacts on antioxidant enzymes (GPx, SOD-1) in brain tissue, though efficacy varied with chemical structure .
- 3-CH2Cl derivatives: Proposed as alternatives to acetylsalicylic acid (ASA) due to immunomodulatory properties and reduced gastrointestinal toxicity .
Pharmacokinetics
- 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid : Exhibited a plasma half-life of 4.2 hours in rats, with rapid absorption and hepatic metabolism . The carboxymethyl group in this compound may further modulate pharmacokinetics by altering protein binding or metabolic pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
